molecular formula C16H12ClN B2606934 (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile CAS No. 73151-42-5

(2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile

Cat. No.: B2606934
CAS No.: 73151-42-5
M. Wt: 253.73
InChI Key: ATIJGBKTWPTUHN-XNTDXEJSSA-N
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Description

(2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile is an organic compound characterized by the presence of a chlorophenyl and a methylphenyl group attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by isomerization to yield the desired Z-isomer. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

(2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile: The E-isomer of the compound, differing in the spatial arrangement of the substituents.

    (2Z)-2-(4-bromophenyl)-3-(4-methylphenyl)acrylonitrile: Similar structure with a bromine atom instead of chlorine.

    (2Z)-2-(4-chlorophenyl)-3-(4-ethylphenyl)acrylonitrile: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

(2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and methylphenyl groups provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN/c1-12-2-4-13(5-3-12)10-15(11-18)14-6-8-16(17)9-7-14/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIJGBKTWPTUHN-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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